1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene
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Overview
Description
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a cyclohexa-1,4-diene ring
Preparation Methods
The synthesis of 1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of cyclohexa-1,4-diene with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The nitro group is introduced through nitration reactions using reagents like nitric acid or nitrogen dioxide. Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield.
Chemical Reactions Analysis
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of fluorinated anilines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkoxides or amines.
Addition: The double bonds in the cyclohexa-1,4-diene ring can undergo addition reactions with halogens or hydrogen, leading to the formation of saturated or partially saturated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit high resistance to chemicals and extreme conditions.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene involves its interaction with molecular targets through its fluorine atoms and nitro group. The fluorine atoms can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene can be compared with other fluorinated nitro compounds, such as:
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative used in fire suppression systems.
2,3,3,4,4,5,5-Heptafluoro-1-pentene: A fluorinated pentene used as a comonomer in the production of fluoropolymers.
1,1,1,2,2,3,3-Heptafluorobutane: A fluorinated butane used in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a nitro group on a cyclohexa-1,4-diene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
79150-78-0 |
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Molecular Formula |
C6F7NO2 |
Molecular Weight |
251.06 g/mol |
IUPAC Name |
1,2,3,3,4,6,6-heptafluoro-5-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C6F7NO2/c7-1-2(8)6(12,13)4(14(15)16)3(9)5(1,10)11 |
InChI Key |
LHYLPHXMGDKURS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1(F)F)F)F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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